Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13502340
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O2 |
|---|---|
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | ethyl 5-amino-1-quinolin-8-ylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C15H14N4O2/c1-2-21-15(20)11-9-13(16)19(18-11)12-7-3-5-10-6-4-8-17-14(10)12/h3-9H,2,16H2,1H3 |
| Standard InChI Key | KZLCNSDNUUKUFT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2N=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2N=CC=C3 |
Introduction
Structural Characteristics
Molecular Structure
Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is defined by its heterocyclic core comprising a pyrazole ring substituted at the 1-position by an 8-quinoline group and at the 3-position by an ethyl carboxylate group. The amino group at the 5-position contributes to its nucleophilic character and enables further derivatization.
The molecular formula is , with a molecular weight of approximately 270.29 g/mol. The presence of nitrogen atoms in both the pyrazole and quinoline rings imparts basicity to the compound, while the ester group contributes to its lipophilicity.
Electronic Properties
The electronic distribution within Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is influenced by the aromatic nature of the quinoline ring and the electron-donating effect of the amino group. Computational studies suggest that this electronic configuration enhances π-stacking interactions and hydrogen bonding capabilities, which are critical for biological activity.
Physical Properties
The compound typically appears as an off-white solid with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its melting point ranges between 101°C and 102°C, indicating stability under standard laboratory conditions .
Synthesis Methods
Laboratory Synthesis
The synthesis of Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate involves multi-step organic reactions starting from readily available precursors. One common method includes:
Step 1: Condensation of ethyl hydrazinecarboxylate with acetylene derivatives to form ethyl pyrazole carboxylate.
Step 2: Nucleophilic substitution reaction between ethyl pyrazole carboxylate and 8-chloroquinoline in the presence of a base such as potassium carbonate.
Step 3: Purification via recrystallization or chromatographic techniques to isolate the desired product.
Reaction conditions typically involve elevated temperatures (80–120°C) in polar aprotic solvents like DMF or acetonitrile to facilitate nucleophilic substitution.
Table: Reaction Conditions for Laboratory Synthesis
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Condensation | Ethyl hydrazinecarboxylate | Room temperature | Ethyl pyrazole carboxylate |
| Substitution | Ethyl pyrazole carboxylate + 8-chloroquinoline | DMF, K₂CO₃, Elevated temperature | Ethyl 5-amino-1-(8-quinolyl)pyrazole |
Industrial Production Methods
Industrial synthesis methods for Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate are less documented but generally involve scaling up laboratory procedures while optimizing reaction conditions for higher yields. Continuous flow reactors are often employed to ensure consistent temperature control and efficient mixing of reagents.
Green chemistry principles are increasingly applied in industrial settings to minimize waste generation and reduce environmental impact. For example, catalysts such as palladium or copper may be used to enhance reaction efficiency without compromising product purity.
Applications in Chemistry and Biology
Medicinal Chemistry
Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate serves as a scaffold for designing enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. Studies have shown that derivatives of this compound exhibit antimicrobial activity against Gram-positive bacteria by disrupting DNA replication processes.
Furthermore, its quinoline moiety has been implicated in anticancer activity through DNA intercalation mechanisms. Research into its antiproliferative effects suggests potential applications in oncology.
| Activity | Mechanism | Target |
|---|---|---|
| Antimicrobial | DNA intercalation | Gram-positive bacteria |
| Anticancer | Apoptosis induction | Cancer cell lines |
Organic Synthesis
In organic synthesis, Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate acts as a precursor for constructing more complex heterocyclic compounds. Its reactivity allows for functionalization at multiple positions, enabling diverse synthetic transformations such as sulfonation or acylation reactions.
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